cis-1-Bromo-1-propene
Overview
Description
cis-1-Bromo-1-propene: is an aliphatic olefin with the molecular formula C3H5Br . It is a colorless liquid that is used primarily as a reactant in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the first carbon of a propene molecule, with the double bond in the cis configuration .
Scientific Research Applications
cis-1-Bromo-1-propene is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Synthesis of Organic Reagents: It is used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne.
Preparation of Intermediates: The compound is used in the preparation of intermediates in the total synthesis of complex natural products like (+)-aphanamol I and skyllamycins A-C.
Synthesis of Allylated Pyrazoles: It is employed in the synthesis of allylated pyrazoles, aryl alkynyl sulfides, and allenamides.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
cis-1-Bromo-1-propene is an aliphatic olefin
Mode of Action
It’s known that upon treatment with n-buli, it generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions . This suggests that this compound may interact with its targets through nucleophilic addition reactions.
Biochemical Pathways
This compound has been reported to undergo oxidation by toluene dioxygenase Toluene dioxygenase is an enzyme involved in the degradation of aromatic compounds, suggesting that this compound may be involved in similar biochemical pathways
Pharmacokinetics
Given its chemical properties, such as its boiling point of 58 °c and density of 1.423 g/mL at 25 °C , it can be inferred that it is likely to be absorbed and distributed in the body following exposure
Result of Action
Given its ability to undergo nucleophilic addition reactions , it may lead to the formation of new compounds within the cell, potentially affecting cellular function
Biochemical Analysis
Biochemical Properties
The role of cis-1-Bromo-1-propene in biochemical reactions is significant. It has been reported to undergo oxidation by toluene dioxygenase . This interaction suggests that this compound can participate in enzymatic reactions, potentially influencing the function of proteins and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to generate the propynyllithium anion in situ upon treatment with n-BuLi, which later undergoes nucleophilic addition reactions . This suggests that this compound can interact with biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Given its known interactions with enzymes such as toluene dioxygenase , it may influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Propene: One common method for preparing cis-1-Bromo-1-propene involves the bromination of propene. This reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine across the double bond of propene.
Lithium Powder Reaction: Another method involves the preparation of (Z)-1-lithio-1-propene using lithium powder.
Industrial Production Methods: Industrial production of this compound often involves the controlled bromination of propene in the presence of stabilizers to prevent unwanted side reactions. The reaction conditions are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: cis-1-Bromo-1-propene can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and sodium azide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-propenyl alcohol, 1-propenyl cyanide, or 1-propenyl azide can be formed.
Oxidation: Products such as 1,2-epoxypropane or other oxidized derivatives of propene.
Comparison with Similar Compounds
trans-1-Bromo-1-propene: This is the trans isomer of 1-Bromo-1-propene, differing in the spatial arrangement of the bromine atom and the double bond.
2-Bromopropene: This compound has the bromine atom attached to the second carbon of the propene molecule.
1-Bromo-2-methyl-1-propene: This compound has a methyl group attached to the second carbon of the propene molecule along with the bromine atom on the first carbon.
Uniqueness of cis-1-Bromo-1-propene: The cis configuration of the double bond in this compound imparts unique reactivity and selectivity in chemical reactions compared to its trans isomer and other brominated propenes. This makes it particularly valuable in stereoselective synthesis and the preparation of specific intermediates .
Properties
IUPAC Name |
(Z)-1-bromoprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
Record name | 1-Bromo-1-propene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
590-13-6, 590-14-7 | |
Record name | 1-Propene, 1-bromo-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-bromopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | cis-1-Bromo-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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